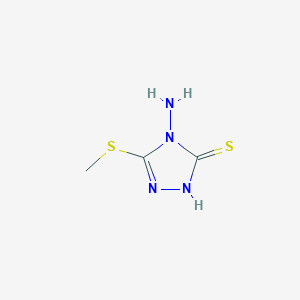

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities. These compounds have been the subject of extensive research due to their potential applications in pharmaceuticals, with activities ranging from antimicrobial to anticancer properties . The interest in these compounds is further justified by their high efficiency and low toxicity, making them promising candidates for the development of new drugs .

Synthesis Analysis

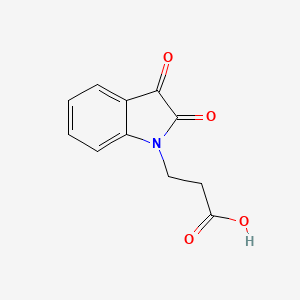

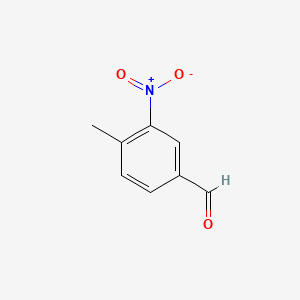

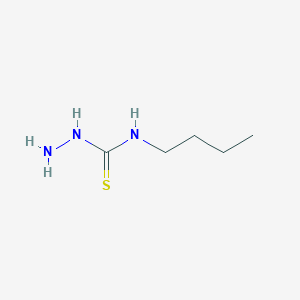

The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its derivatives has been achieved through various methods. One approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another method includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with different aldehydes . Additionally, a metal-free synthesis involving I2-mediated oxidative C-N and N-S bond formations in water has been developed, which is considered environmentally benign . The use of microwave irradiation has also been proven expedient for the synthesis of S-derivatives of this compound .

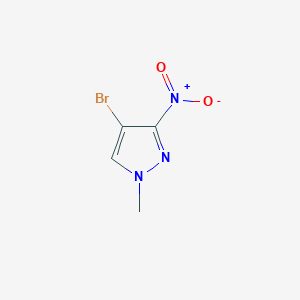

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been extensively studied using various analytical techniques. Single crystal X-ray analysis has been employed to determine the crystal structure of some derivatives . The dihedral angles and other structural parameters have been reported, providing insights into the three-dimensional arrangement of the molecules and their stability . Spectroscopic methods such as FT-IR, UV-visible, NMR, and chromatography-mass spectrometry have been used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

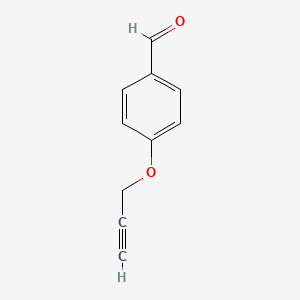

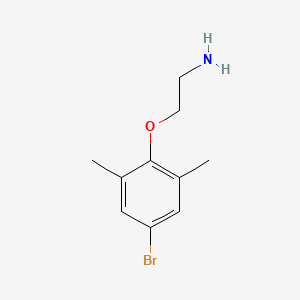

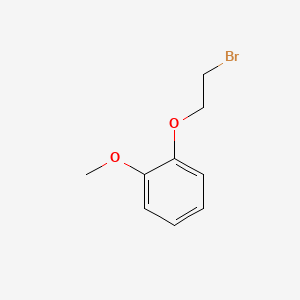

The reactivity of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives has been explored through various chemical reactions. These compounds have been used as starting materials for the synthesis of a wide range of derivatives, including thiazolidinones, Mannich bases, Schiff bases, and other heterocyclic systems . The formation of these derivatives often involves condensation reactions with aldehydes, cyclo-condensation with thioacetic acid, and reactions with isocyanates to form urea moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives have been characterized, revealing that they are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting points and other physicochemical properties have been determined in accordance with pharmacopeial methods . Theoretical studies, including density functional theory (DFT) calculations, have been conducted to predict the stability, electronic structure, and reactivity of these compounds . Nonlinear optical properties have also been investigated, showing that some derivatives have higher hyperpolarizability than commercial materials like urea .

Scientific Research Applications

1. Antimicrobial Evaluation of Substituted Pyrimidine Derivatives

- Methods of Application: The synthesis involved Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent to rapidly form a pyrimidine ring .

- Results: The products were found to have antimicrobial activity against several bacterial strains and fungi, which were compared with standard drugs .

2. Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Application Summary: This research focuses on the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application: The review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results: The 1,2,4-triazole products, due to having N–C–S linkage in the skeleton, have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

3. Synthesis of Novel Substituted Pyrimidine Derivatives

- Application Summary: This research involves the synthesis of novel substituted pyrimidine derivatives: 4-amino-5-carbonitrile-2-nitroaminopyrimidine from aromatic aldehydes, 1-nitroguanidine, and malononitrile . These products contain many active functional groups, such as amino, cyan and nitro, making them important intermediates of organic synthesis .

- Methods of Application: The synthesis involved a one-pot, multicomponent reaction under ethanol .

- Results: The advantages of this procedure include the short reaction time, mild reaction conditions, and excellent yields .

4. Use in Cell Analysis Methods

- Application Summary: While the specific details are not provided, 4-amino-5-cyano-2-methylthiopyrimidine, a compound similar to “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol”, is mentioned in the context of cell analysis methods .

- Methods of Application: The specific methods of application are not provided .

- Results: The specific results or outcomes are not provided .

5. Synthesis of Novel Substituted Pyrimidine Derivatives

- Application Summary: This research involves the synthesis of novel substituted pyrimidine derivatives: 4-amino-5-carbonitrile-2-nitroaminopyrimidine from aromatic aldehydes, 1-nitroguanidine, and malononitrile . These products contain many active functional groups, such as amino, cyan and nitro, making them important intermediates of organic synthesis .

- Methods of Application: The synthesis involved a one-pot, multicomponent reaction under ethanol .

- Results: The advantages of this procedure include the short reaction time, mild reaction conditions, and excellent yields .

6. Use in Cell Analysis Methods

- Application Summary: While the specific details are not provided, 4-amino-5-cyano-2-methylthiopyrimidine, a compound similar to “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol”, is mentioned in the context of cell analysis methods .

- Methods of Application: The specific methods of application are not provided .

- Results: The specific results or outcomes are not provided .

Future Directions

The future research directions could involve studying the biological activities of “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” and its derivatives, as well as optimizing its synthesis process. The development of new antimicrobial agents which could decrease drug resistance and reduce unpleasant side effects is desirable .

properties

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21532-03-6 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)